molecular formula C10H13N3 B11753061 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile

Cat. No.: B11753061
M. Wt: 175.23 g/mol
InChI Key: ZZXLZQBMQJCQGM-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents like ethanol or propanol and catalysts such as sodium bromide under controlled temperature and electrochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is unique due to its specific nitrile functional group and the imidazo[1,2-a]pyridine core. This combination imparts unique reactivity and potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile

InChI

InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-5,7H2

InChI Key

ZZXLZQBMQJCQGM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CCC#N

Origin of Product

United States

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